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Compound of Interest

Compound Name: Cyclohexanecarbonitrile

Cat. No.: B123593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for

cyclohexanecarbonitrile and two of its derivatives: 4-hydroxycyclohexanecarbonitrile and 4-

oxocyclohexanecarbonitrile. The objective is to offer a centralized resource of experimental

data to aid in the identification, characterization, and quality control of these compounds, which

are valuable intermediates in medicinal chemistry and materials science.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for the selected cyclohexanecarbonitrile derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

Cyclohexanecarbonitrile

2.55 - 2.45 (m, 1H, CH-CN), 1.95 - 1.85 (m, 2H,

axial CH₂), 1.75 - 1.65 (m, 2H, equatorial CH₂),

1.60 - 1.40 (m, 4H, CH₂), 1.35 - 1.20 (m, 2H,

CH₂)

4-Hydroxycyclohexanecarbonitrile

3.80 (m, 1H, CH-OH), 2.60 (m, 1H, CH-CN),

2.10 - 1.95 (m, 4H, CH₂), 1.80 - 1.60 (m, 4H,

CH₂), 1.55 (s, 1H, OH)

4-Oxocyclohexanecarbonitrile
2.90 - 2.75 (m, 1H, CH-CN), 2.60 - 2.40 (m, 4H,

CH₂C=O), 2.35 - 2.15 (m, 4H, CH₂)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

Cyclohexanecarbonitrile
121.9 (CN), 30.0 (CH-CN), 29.0 (CH₂), 25.2

(CH₂), 24.8 (CH₂)

4-Hydroxycyclohexanecarbonitrile
122.5 (CN), 69.5 (CH-OH), 35.0 (CH₂), 30.5

(CH-CN), 28.0 (CH₂)

4-Oxocyclohexanecarbonitrile
209.0 (C=O), 121.0 (CN), 40.5 (CH₂C=O), 38.0

(CH-CN), 28.5 (CH₂)

Note: The chemical shift of the nitrile carbon is a diagnostic tool for determining its

stereochemistry. Equatorial nitriles typically resonate downfield (δ 126.8-124.4 ppm) compared

to their axial counterparts (δ 124.6-118.6 ppm)[1].

Table 3: IR Spectroscopic Data (Liquid Film/Gas Phase)
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Compound Key Absorptions (cm⁻¹)

Cyclohexanecarbonitrile
2930 (C-H str), 2860 (C-H str), 2245 (C≡N str),

1450 (C-H bend)[2]

4-Hydroxycyclohexanecarbonitrile

3400 (O-H str, broad), 2940 (C-H str), 2865 (C-

H str), 2240 (C≡N str), 1455 (C-H bend), 1070

(C-O str)

4-Oxocyclohexanecarbonitrile
2950 (C-H str), 2870 (C-H str), 2248 (C≡N str),

1715 (C=O str), 1425 (C-H bend)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

Cyclohexanecarbonitrile 109 [M]⁺ 82, 68, 55, 41[3]

4-

Hydroxycyclohexanecarbonitril

e

125 [M]⁺ 108, 96, 82, 69, 55

4-Oxocyclohexanecarbonitrile 123 [M]⁺ 95, 81, 67, 55, 41

Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for

small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a higher

concentration (50-100 mg) may be necessary.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:
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Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Typically -2 to 12 ppm.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26

ppm).

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0 to 220 ppm.

Number of Scans: 1024 or more scans, depending on the sample concentration.

Relaxation Delay: 2 seconds.

Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film): Place a drop of the neat liquid sample between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Average 16 to 32 scans.
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Background: Record a background spectrum of the clean KBr/NaCl plates before running

the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Injector Temperature: 250 °C.

Column: A nonpolar capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

a rate of 10-20 °C/min to a final temperature of 250-300 °C.

Carrier Gas: Helium, with a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Workflow and Data Relationships
The following diagram illustrates the logical workflow of acquiring and interpreting

spectroscopic data for the characterization of cyclohexanecarbonitrile derivatives.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b123593?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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